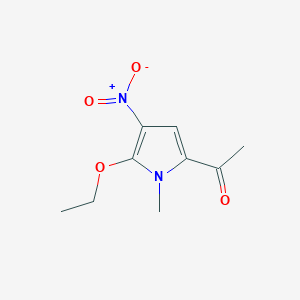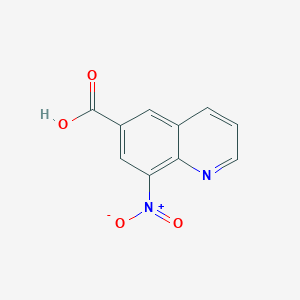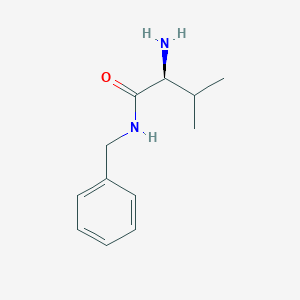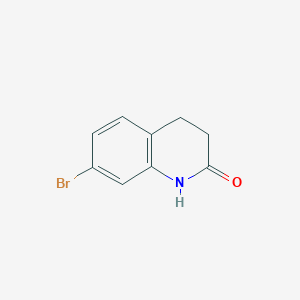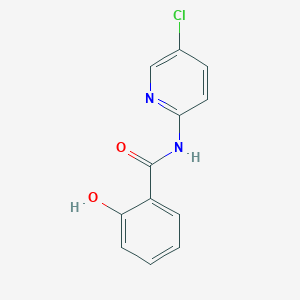
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide
Descripción general
Descripción
“N-(5-chloropyridin-2-yl)-2-hydroxybenzamide” is a chemical compound that has been studied for its potential biological activities . It is also known as “2-Amino-N-(5-chloro-2-pyridinyl)-5-hydroxybenzamide” and is associated with the molecular formula C12H10ClN3O2 . The compound has a molecular weight of 263.68 .
Molecular Structure Analysis
The molecular structure of “N-(5-chloropyridin-2-yl)-2-hydroxybenzamide” is complex, with multiple functional groups. The compound contains a chloropyridinyl group, a hydroxybenzamide group, and an amine group . The exact structure can be determined using techniques such as X-ray diffraction .
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Metabolism of Related Compounds : Studies have investigated the metabolism of compounds structurally similar to N-(5-chloropyridin-2-yl)-2-hydroxybenzamide. For instance, the metabolism of RP73401, a phosphodiesterase IV inhibitor, was reevaluated using mass spectrometry to confirm the formation of its metabolites both in vitro and in vivo (Cassidy et al., 2000).
Synthesis and Chemical Properties
- Synthesis Methods : Research has been conducted on developing efficient synthesis methods for related compounds. For example, a facile method for synthesizing Betrixaban, which includes N-(5-chloropyridin-2-yl)-2-hydroxybenzamide in its structure, was developed, demonstrating a process suitable for large-scale production (Li et al., 2015).
Pharmacological Applications
- Drug Development and Antagonist Activities : Various studies have explored the use of structurally related compounds in drug development, especially as antagonists in pharmacological applications. For instance, research on arylphenylpyrrolidinylmethylphenoxybenzamides, which share structural similarities, revealed their high affinity and selectivity for κ opioid receptors (Mitch et al., 2011).
Mechanistic Studies
- Bioactivation and Molecular Interactions : Investigations into the bioactivation of certain nitrobenzamides have provided insights into the mechanisms of DNA crosslinking and cytotoxicity, relevant for compounds like N-(5-chloropyridin-2-yl)-2-hydroxybenzamide (Knox et al., 1991).
Catalysis and Reactions
- Catalytic Applications : Research has also focused on the catalytic properties of similar compounds. For example, a study on Rh(III)-catalyzed olefination demonstrated the use of N-methoxybenzamides in directed C-H bond activation, highlighting the potential applications in organic synthesis (Rakshit et al., 2011).
Direcciones Futuras
Research on “N-(5-chloropyridin-2-yl)-2-hydroxybenzamide” and related compounds is ongoing. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . This suggests that “N-(5-chloropyridin-2-yl)-2-hydroxybenzamide” and similar compounds may have potential applications in the development of new drugs .
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-5-6-11(14-7-8)15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFLQLMKAVSXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429035 | |
| Record name | N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
CAS RN |
130234-74-1 | |
| Record name | N-(5-chloropyridin-2-yl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)
![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)


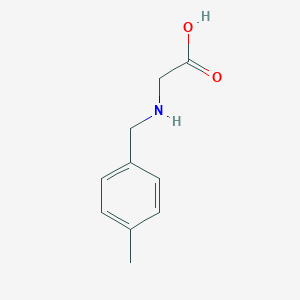

![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
